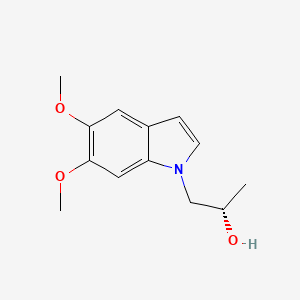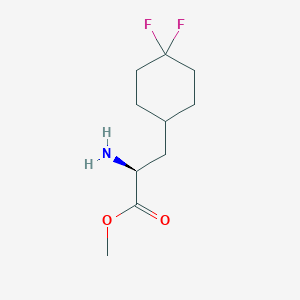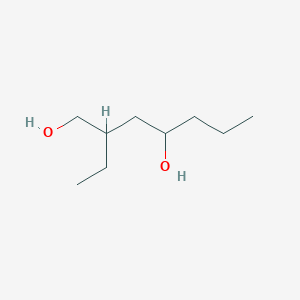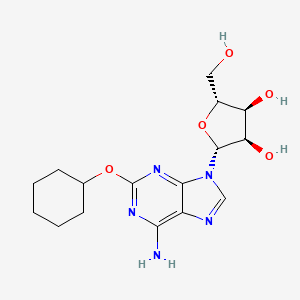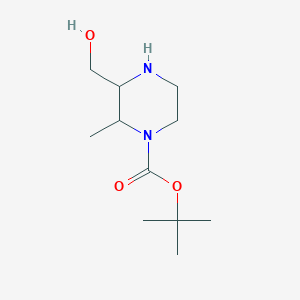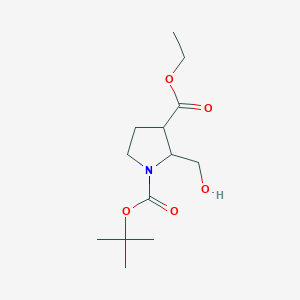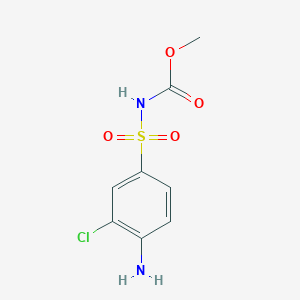
Propiophenone, 3-(ethylamino)-2'-hydroxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an ethylamino group and a hydroxy group attached to the propiophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with ethylamine and paraformaldehyde. The reaction is carried out in the presence of hydrochloric acid and ethanol as a solvent. The mixture is refluxed on a steam bath for about 2 hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from ethanol and acetone to obtain a pure form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethylamino and hydroxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the hydroxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-propiophenone hydrochloride: Similar in structure but with a dimethylamino group instead of an ethylamino group.
2-(Ethylamino)propiophenone hydrochloride: Lacks the hydroxy group present in Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride.
Uniqueness
Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride is unique due to the presence of both the ethylamino and hydroxy groups.
Propriétés
Numéro CAS |
24206-67-5 |
|---|---|
Formule moléculaire |
C11H16ClNO2 |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
3-(ethylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-12-8-7-11(14)9-5-3-4-6-10(9)13;/h3-6,12-13H,2,7-8H2,1H3;1H |
Clé InChI |
XCSRVVVSIMSNMV-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC(=O)C1=CC=CC=C1O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


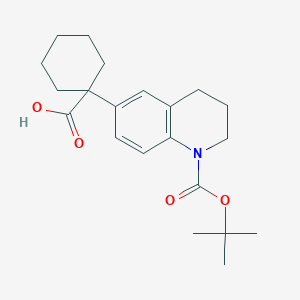
![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)

![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)
